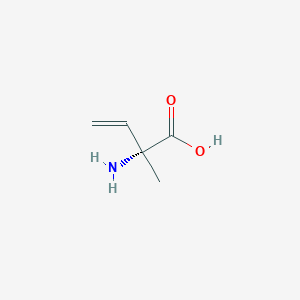

(R)-alpha-vinylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-alpha-vinylalanine, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the significant applications of (R)-alpha-vinylalanine is as an enzyme-activated inhibitor of mammalian ornithine decarboxylase (ODC). ODC is a critical enzyme involved in polyamine biosynthesis, which is essential for cell growth and differentiation. The compound's structure allows it to act as a competitive inhibitor, effectively reducing the enzyme's activity and thus impacting polyamine levels in cells.

Case Study: Inhibition of Ornithine Decarboxylase

- Study Overview : Research has demonstrated that this compound analogs can inhibit ODC with high specificity. This inhibition can lead to reduced tumor growth in cancer models due to decreased polyamine synthesis.

- Findings : The study indicated that these analogs could be utilized in developing cancer therapeutics targeting polyamine metabolism .

Targeted Alpha Therapy

Another promising application of this compound derivatives is in targeted alpha therapy (TAT) for cancer treatment. Compounds labeled with alpha-emitting isotopes can selectively target tumor cells expressing specific amino acid transporters.

Case Study: Astatine-Labeled Phenylalanine

- Research Context : A study investigated the use of astatine-labeled phenylalanine (which can include derivatives of this compound) for treating gliomas. The research focused on the compound's ability to target L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors.

- Results : The findings showed that the treatment led to significant tumor growth suppression in mouse models, suggesting that this compound derivatives could be effective agents in TAT strategies .

Parahydrogen-Induced Polarization in MRI

This compound has also been explored for its potential use in enhancing nuclear magnetic resonance (NMR) imaging through parahydrogen-induced polarization (PHIP). This technique amplifies the signal of specific molecules, making it easier to detect and analyze them in biological systems.

Applications in Metabolic Imaging

- Overview : Advances in PHIP have allowed for the hyperpolarization of amino acids, including this compound, which can be used for metabolic imaging applications.

- Impact : By improving the signal-to-noise ratio in NMR studies, researchers can gain insights into metabolic processes within tumors, potentially leading to better diagnostic techniques .

Eigenschaften

CAS-Nummer |

109958-86-3 |

|---|---|

Molekularformel |

C5H9NO2 |

Molekulargewicht |

115.13 g/mol |

IUPAC-Name |

(2R)-2-amino-2-methylbut-3-enoic acid |

InChI |

InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)/t5-/m1/s1 |

InChI-Schlüssel |

PMCCQCBPRLCNMT-RXMQYKEDSA-N |

SMILES |

CC(C=C)(C(=O)O)N |

Isomerische SMILES |

C[C@@](C=C)(C(=O)O)N |

Kanonische SMILES |

CC(C=C)(C(=O)O)N |

Synonyme |

3-Butenoicacid,2-amino-2-methyl-,(2R)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.